molecular formula C14H10N4O2S2 B2491967 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203104-42-0

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2491967
CAS No.: 1203104-42-0
M. Wt: 330.38
InChI Key: CHVAWXQDWMIVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused chromeno-thiazole scaffold linked to a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. The chromeno-thiazole core is structurally similar to compounds reported in and , which are associated with diverse biological applications due to their aromatic and heteroatom-rich frameworks. The 1,2,3-thiadiazole group, as seen in BTP2 (a pyrazole-thiadiazole derivative), is known to interact with cellular pathways involving calcium signaling .

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-7-12(22-18-17-7)13(19)16-14-15-11-8-4-2-3-5-9(8)20-6-10(11)21-14/h2-5H,6H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVAWXQDWMIVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

3.3. Catalytic Hydrogenation

Catalytic hydrogenation can be used to reduce certain functional groups attached to the sulfonamide backbone, but it is not directly applicable to the sulfonamide group itself.

4.1. Pyrrolo[2,3-b]pyridine Derivatives

Compounds with pyrrolo[2,3-b]pyridine scaffolds have been studied for their biological activities, including inhibition of fibroblast growth factor receptors (FGFRs) . While these compounds differ structurally from the one , their synthesis often involves Suzuki coupling reactions, which could be relevant for modifying the pyridine ring in our compound.

4.2. Sulfonamide-Based Inhibitors

Sulfonamide-based compounds have been explored as inhibitors for various enzymes, including FGFRs and KRAS G12C . The design of these inhibitors often involves modifying the sulfonamide group to optimize binding affinity.

Data and Research Findings

Compound Reaction Conditions Yield Notes
BenzenesulfonamidesSulfonyl chloride + amine, baseVariableGeneral synthesis method
Pyrrolo[2,3-b]pyridinesSuzuki coupling, Pd catalystHighUsed for modifying pyridine rings
Sulfonamide InhibitorsModification of sulfonamide groupVariableOptimizing for enzyme binding

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of chromeno compounds have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

Case Study:
A study evaluated the antimicrobial effects of various thiadiazole derivatives, including those related to the compound . Some exhibited significant activity against pathogens like Xanthomonas oryzae and Fusarium graminearum, indicating their potential as new antimicrobial agents .

CompoundActivityReference
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide30% inhibition against X. oryzae
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMIC 26.46 μg/mL against M. smegmatis

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiadiazole derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:
In vitro studies demonstrated that certain thiadiazole derivatives exhibited higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin. The IC50 values for some derivatives were reported as low as 3.3 μM .

CompoundCell LineIC50 (μM)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-aminesMDA-MB-2313.3
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-aminesHEK293T34.71

Pharmacology

The pharmacological profile of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suggests interactions with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The structure allows it to fit into binding sites on these targets, potentially modulating their activity.

Material Science

The unique structural features of this compound may also lend themselves to applications in materials science, particularly in the development of organic semiconductors or sensors due to the electronic properties imparted by the chromeno and thiazole moieties.

Computational Studies

Recent computational studies have explored the electronic properties and molecular interactions of thiadiazole derivatives using software tools like Molinspiration and Molsoft. These studies can predict biological activities based on structural characteristics.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Carboxamide Moieties

Compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carboxamide group exhibit distinct biological activities depending on their substituents:

  • BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) : A well-characterized inhibitor of store-operated calcium entry (SOCE), BTP2 reduces TLR4-mediated ROS generation and lung injury. Its mechanism involves direct interaction with Orai1 channels, making it a tool for studying heart failure and inflammatory responses .
  • N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: This derivative has a molecular weight of 279.31 g/mol and a predicted density of 1.339 g/cm³.

Thiazole-Containing Derivatives

Thiazole rings are common in bioactive compounds:

  • 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives : These compounds, such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide, demonstrate anticancer activity against HepG-2 cells (e.g., IC₅₀ = 1.61–1.98 μg/mL). Their efficacy is attributed to the thiazole-thiadiazole hybrid structure, which enhances DNA intercalation or enzyme inhibition .
  • N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide: A chromeno-thiazole analog with a diphenyl group, this compound highlights the role of fused aromatic systems in improving pharmacokinetic stability .

Chromeno-Thiazole and Cyclopenta-Thiazole Derivatives

  • N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide: This cyclopenta-thiazole analog (MW: 266.34 g/mol) shares the thiadiazole-carboxamide group but lacks the chromeno ring. Its biological data are unspecified, but the cyclopenta system may influence lipophilicity and target binding .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₆H₁₁N₅O₂S₂ 373.43* Chromeno-thiazole, thiadiazole Not reported
BTP2 C₁₇H₁₁F₆N₅O₂S 487.35 Bis(trifluoromethyl)pyrazole SOCE inhibition (IC₅₀ ~ 1 μM)
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₂H₁₃N₃O₃S 279.31 Dimethoxyphenyl Not reported
4-Methyl-2-phenylthiazole-5-carbohydrazide derivative C₁₈H₁₆N₆OS₂ 404.49 Phenyl, hydrazinecarbothioamide Anticancer (IC₅₀ = 1.61 μg/mL)

*Calculated based on standard atomic weights.

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a unique combination of a chromeno-thiazole framework and a thiadiazole moiety. Its molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S, with a molecular weight of approximately 286.3 g/mol. The structural characteristics contribute to its interaction with biological targets.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (µg/mL) Activity Comparison
This compoundStaphylococcus aureus31.25Higher than nitrofurantoin
This compoundEscherichia coli62.5Comparable to ampicillin

Research indicates that the compound exhibits a lethal effect against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL for various strains .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Thiadiazole derivatives are known for their ability to induce apoptosis in cancer cells.

A study demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 10 µM to 20 µM, indicating significant potential as anticancer agents .

3. Anti-inflammatory Activity

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. In vivo studies have shown that related compounds can reduce inflammation markers in animal models of arthritis and other inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives:

  • The compound demonstrated superior antibacterial activity against S. aureus and E. coli, outperforming standard antibiotics like nitrofurantoin and ampicillin.

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) in cancer cells .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step protocols:

  • Chromeno-thiazole core formation : Condensation of chromone precursors with thiazole derivatives under reflux conditions (e.g., acetonitrile or DMF as solvents) .
  • Thiadiazole-carboxamide coupling : Reaction of the chromeno-thiazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt) .
  • Optimization : Temperature control (60–80°C) and solvent selection (polar aprotic solvents like DMF) are critical for yield (>70%) and purity. Ultrasound-assisted methods may enhance reaction rates .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing thiadiazole and chromene protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves polymorphic forms, which influence solubility and bioavailability. For example, hydrogen-bonding networks in the crystal lattice can affect stability .
  • HPLC : Ensures purity (>95%) and monitors reaction progress .

Basic: What preliminary biological screening approaches are recommended for this compound?

  • In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values. Compare activity against non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Enzyme inhibition studies : Screen against kinases (e.g., EGFR) or receptors (e.g., adenosine receptors) linked to chromene-thiazole bioactivity .
  • Antimicrobial panels : Test Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to explore dual therapeutic potential .

Advanced: How can researchers optimize synthesis conditions when literature reports conflicting yields or purity?

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • In situ monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and adjust reaction kinetics in real time .
  • Polymorphism control : Employ solvent recrystallization (e.g., ethanol/water mixtures) or additives to favor a specific crystalline form with improved bioavailability .

Advanced: How should discrepancies in reported biological activities across studies be addressed?

  • Standardize assays : Use consistent cell lines, assay protocols (e.g., MTT vs. resazurin), and positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR (Structure-Activity Relationship) analysis : Compare substituent effects (e.g., methyl vs. nitro groups on the thiadiazole ring) to explain variability. For example, electron-withdrawing groups may enhance receptor binding .
  • Mechanistic studies : Conduct molecular docking or surface plasmon resonance (SPR) to validate target engagement (e.g., kinase inhibition) .

Advanced: What computational strategies are effective for elucidating the mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., DNA topoisomerases) to predict binding modes and stability .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity data to guide structural modifications .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.